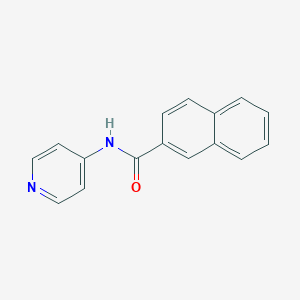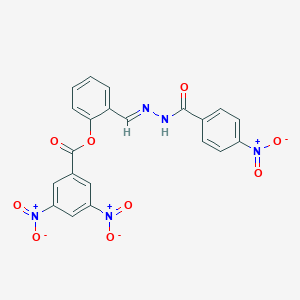
8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, it is believed to exert its pharmacological effects by blocking the adenosine receptors, particularly the A2A receptor. This blockade results in the inhibition of the cyclic adenosine monophosphate (cAMP) pathway, which is involved in the regulation of various physiological processes such as inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also reduces oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it inhibits the proliferation of cancer cells and induces apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is its potential therapeutic applications. It has been found to possess a wide range of pharmacological effects, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations is its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione. Firstly, further studies are needed to fully understand the mechanism of action of this compound. Secondly, more research is needed to explore its potential therapeutic applications, particularly in the treatment of asthma, chronic obstructive pulmonary disease, and cardiovascular diseases. Thirdly, the development of more efficient synthesis methods is needed to improve the yield and purity of the product. Finally, more studies are needed to investigate the toxicity and safety of this compound in vivo.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been studied for its potential use as an adenosine receptor antagonist. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 3-methylxanthine with benzyl mercaptan and nonyl bromide. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization.
Scientific Research Applications
8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as an adenosine receptor antagonist, which makes it a potential candidate for the treatment of various diseases such as asthma, chronic obstructive pulmonary disease, and cardiovascular diseases.
properties
IUPAC Name |
8-benzylsulfanyl-3-methyl-7-nonylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-3-4-5-6-7-8-12-15-26-18-19(25(2)21(28)24-20(18)27)23-22(26)29-16-17-13-10-9-11-14-17/h9-11,13-14H,3-8,12,15-16H2,1-2H3,(H,24,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQKGURDDFWCBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-Trimethoxy-benzoic acid 2-[(2,4-dichloro-benzoyl)-hydrazonomethyl]-phenyl ester](/img/structure/B401695.png)
![4-Chloro-benzoic acid 2-{[4-(2,2-dimethyl-propionylamino)-benzoyl]-hydrazonomethyl}-phenyl ester](/img/structure/B401696.png)
![2-{2-[4-(Benzoylamino)benzoyl]carbohydrazonoyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B401697.png)
![2-[2-(4-Methoxybenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B401698.png)
![2-{2-[4-(Benzoylamino)benzoyl]carbohydrazonoyl}phenyl benzoate](/img/structure/B401699.png)
![3,4,5-Trimethoxy-benzoic acid 2-[(4-chloro-benzoyl)-hydrazonomethyl]-phenyl ester](/img/structure/B401701.png)
![2,2-dimethyl-N-(4-{[2-(phenylacetyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B401702.png)
![2,4-Dichloro-benzoic acid 2-{[4-(2,2-dimethyl-propionylamino)-benzoyl]-hydrazonomethyl}-phenyl ester](/img/structure/B401703.png)
![N-{4-[(2-{3,5-bisnitrobenzoyl}hydrazino)carbonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B401705.png)
![4'-Propyl-bicyclohexyl-4-carboxylic acid 2-oxo-2-[4-(4-propyl-cyclohexyl)-phenyl]-ethyl ester](/img/structure/B401707.png)
![N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B401709.png)
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B401711.png)